6-But-3-enyl-2-hydroxynicotinonitrile
Description
Structure
3D Structure
Properties
CAS No. |
343566-68-7 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-3-4-9-6-5-8(7-11)10(13)12-9/h2,5-6H,1,3-4H2,(H,12,13) |
InChI Key |
RDRXWVHNDPMRMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)C#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 but 3 Enyl 2 Hydroxynicotinonitrile
Retrosynthetic Analysis of the 6-But-3-enyl-2-hydroxynicotinonitrile Scaffold
A retrosynthetic analysis of this compound reveals key disconnections that inform its synthetic design. The primary disconnection breaks the pyridine (B92270) ring, suggesting a cyclization reaction as the final step in the ring's formation. This approach points towards precursors such as an α,β-unsaturated carbonyl compound and an active methylene compound, specifically malononitrile (B47326). The butenyl side chain at the 6-position can be introduced via the α,β-unsaturated carbonyl component. This strategy allows for the convergent assembly of the target molecule from simpler, readily available starting materials.
Targeted Construction of the 2-Hydroxynicotinonitrile Core
The construction of the 2-hydroxynicotinonitrile core is central to the synthesis of the target compound. This can be achieved through various methodologies, with multi-component reactions and cycloaddition strategies being particularly prominent.
Multi-Component Reactions (MCRs) for Pyridine Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. pharmaxchange.infonih.gov This approach is favored for its atom economy, reduced reaction times, and the ability to generate molecular complexity in a single step. acsgcipr.org
A common and effective method for synthesizing the 2-hydroxynicotinonitrile core involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a nitrogen source, typically ammonia (B1221849) or its equivalent. researchgate.netscirp.org This reaction proceeds through a series of steps including a Michael addition, followed by cyclization and aromatization to yield the substituted pyridine ring. iipseries.org The versatility of this method allows for the introduction of various substituents on the pyridine ring by choosing appropriately substituted precursors. scirp.org For the synthesis of this compound, the corresponding α,β-unsaturated ketone would be hept-1-en-3-one.
Table 1: Key Reactions in the Synthesis of 2-Hydroxynicotinonitrile Derivatives
| Reaction Type | Key Reactants | Typical Conditions | Product |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde/Ketone, Malononitrile | Basic catalyst (e.g., piperidine, ammonium (B1175870) acetate) | α,β-Unsaturated dinitrile |
| Michael Addition | Enolate, α,β-Unsaturated carbonyl | Basic conditions | 1,5-Dicarbonyl compound |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Heating | 2-Pyridone |
Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a specific class of α,β-unsaturated ketones that have been extensively used as precursors in the synthesis of various heterocyclic compounds, including pyridines. researchgate.netresearchgate.netnih.gov The reaction of a chalcone with malononitrile and a nitrogen source like ammonium acetate provides a direct route to highly substituted 2-hydroxynicotinonitriles. wikipedia.orgresearchgate.net This approach offers a modular way to introduce diversity at the 4- and 6-positions of the pyridine ring by varying the substituents on the two aromatic rings of the chalcone.
Ammonium acetate serves a dual role in the synthesis of the 2-hydroxynicotinonitrile core. It acts as both the nitrogen source for the pyridine ring and as a catalyst. echemcom.comindianchemicalsociety.com In solution, ammonium acetate is in equilibrium with ammonia and acetic acid. The ammonia participates directly in the ring-forming condensation reactions, while the acetic acid can catalyze various steps of the reaction sequence. echemcom.comindianchemicalsociety.com Other catalysts, such as piperidine or Lewis acids, can also be employed to promote the condensation and cyclization steps. researchgate.net In some cases, the use of ionic liquids like 2-hydroxyethylammonium acetate has been shown to be an effective and reusable catalyst for the synthesis of pyridine derivatives. researchgate.net The choice of catalyst can influence reaction rates and yields. echemcom.com
Table 2: Common Catalysts and Reagents in 2-Hydroxynicotinonitrile Synthesis
| Catalyst/Reagent | Function | Example Application |
|---|---|---|
| Ammonium Acetate | Nitrogen source and catalyst | One-pot synthesis of 2-amino-3-cyanopyridines nih.gov |
| Piperidine | Basic catalyst | Knoevenagel condensation acs.org |
| Lewis Acids (e.g., ZnCl₂) | Catalyst for cycloadditions | Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines researchgate.net |
| 2-Hydroxyethylammonium acetate (2-HEAA) | Ionic liquid catalyst | One-pot synthesis of pyridine derivatives researchgate.net |
Non-Classical Cycloaddition Strategies (e.g., [4+2] cycloadditions with nitriles)
Beyond traditional condensation reactions, non-classical cycloaddition strategies offer alternative pathways to the 2-hydroxynicotinonitrile core. rsc.orgsemanticscholar.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can be employed where a 1-azadiene reacts with a dienophile. rsc.orgsemanticscholar.org In the context of pyridine synthesis, the nitrile group can act as the dienophile. researchgate.netmdpi.com Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have also emerged as a powerful and atom-economical method for constructing substituted pyridine rings. researchgate.net These methods provide access to pyridine derivatives that may be difficult to obtain through more conventional routes.
Modified Kröhnke Pyridine Synthesis Approaches utilizing Enamino Nitriles
The Kröhnke pyridine synthesis is a well-established method for creating highly functionalized pyridines. wikipedia.org A significant modification of this synthesis, developed by Robinson and co-workers in 1992, utilizes enamino nitriles as a key three-carbon fragment, replacing the traditional α-pyridinium methyl ketone. wikipedia.org This variation offers a direct route to pyridines with diverse substitution patterns.
In this approach, an enamino nitrile undergoes a Kröhnke-type condensation. The probable mechanism involves the formation of a vinylogous cyanamide, which then eliminates hydrocyanic acid. Following deprotonation to form an enamine, the molecule undergoes cyclization and subsequent dehydration to yield the final pyridine product. wikipedia.org This method is particularly advantageous due to its high atom economy, a core principle of green chemistry, as the byproducts are typically simple molecules like water and pyridine, simplifying the workup and purification process. wikipedia.org
| Reactant 1 | Reactant 2 | Key Features of Modified Kröhnke Synthesis | Typical Byproducts |
| Enamino Nitrile | α,β-Unsaturated Carbonyl Compound | High atom economy, high-yielding, one-pot synthesis. wikipedia.org | Water, Pyridine. wikipedia.org |
Strategic Functionalization and Derivatization for 2-Hydroxylation or its Precursors
Introducing a hydroxyl group at the C-2 position of the pyridine ring to form a 2-hydroxypyridine, which exists in tautomeric equilibrium with its corresponding pyridone form, can be achieved through several strategic functionalization and derivatization methods. One common approach involves the use of pyridine N-oxides as precursors. The N-oxide group activates the pyridine ring, facilitating regioselective functionalization. researchgate.net While direct C-H hydroxylation of pyridines can be challenging due to the electron-deficient nature of the ring, methods involving N-oxides offer a viable pathway. nih.govnovartis.com
Another strategy involves nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group, such as a halogen, at the C-2 position. For instance, 2-chloropyridine can be reacted with a strong base like potassium hydroxide in the presence of a tertiary alcohol to yield 2-hydroxypyridine. google.com Derivatization of other functional groups can also lead to the desired 2-hydroxy moiety. For example, a 2-aminopyridine can be converted to the corresponding 2-hydroxypyridine through diazotization followed by hydrolysis.
| Starting Material | Reagents/Method | Product | Key Considerations |
| Pyridine N-oxide | Photochemical rearrangement or other activation methods. researchgate.netnih.govnovartis.com | 2-Hydroxypyridine | Regioselectivity can be an issue. researchgate.net |
| 2-Halopyridine | Strong base (e.g., KOH). google.com | 2-Hydroxypyridine | Harsh reaction conditions may be required. |
| 2-Aminopyridine | Diazotization (e.g., NaNO2, H2SO4) followed by hydrolysis. | 2-Hydroxypyridine | The diazonium intermediate can be unstable. |
Introduction and Functionalization of the But-3-enyl Side Chain at the C-6 Position
The introduction of the but-3-enyl side chain at the C-6 position of the pyridine ring is a critical step in the synthesis of this compound. This is typically achieved through carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling, alkylation)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method. nih.govsigmaaldrich.com In this context, a 6-halopyridine derivative can be coupled with but-3-enylboronic acid or its corresponding ester to introduce the desired side chain. The reaction is known for its tolerance of a wide range of functional groups. nih.gov
Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) and Stille coupling (using an organotin reagent), can also be employed for this transformation. mdpi.com
Alkylation reactions provide an alternative route. This can involve the reaction of a metalated pyridine, such as a lithiated or sodiated pyridine, with a but-3-enyl halide. youtube.comnih.gov The regioselectivity of the metalation step is crucial for the successful synthesis of the desired C-6 substituted product. youtube.com
| Reaction Type | Pyridine Substrate | Coupling Partner/Alkylating Agent | Catalyst/Reagent |
| Suzuki-Miyaura Coupling | 6-Halopyridine | But-3-enylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4). nih.gov |
| Negishi Coupling | 6-Halopyridine | But-3-enylzinc halide | Palladium or Nickel catalyst. mdpi.com |
| Alkylation | 6-Metalated Pyridine | But-3-enyl halide | Organolithium or sodium amide. youtube.comnih.gov |
Radical Functionalization Strategies for Alkene Chain Introduction
Radical-mediated reactions offer a complementary approach for the introduction of the but-3-enyl side chain. The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. acs.org While this reaction can sometimes suffer from a lack of regioselectivity, modifications and alternative radical generation methods have improved its utility. acs.org
Modern approaches utilize photoredox catalysis to generate alkyl radicals under mild conditions. nih.gov For example, a but-3-enyl radical can be generated from a suitable precursor and then added to the pyridine ring. The regioselectivity of the radical addition can be influenced by the substituents on the pyridine ring and the reaction conditions. acs.org
| Radical Strategy | Radical Source | Pyridine Activation | Key Features |
| Minisci-type Reaction | Oxidative decarboxylation of a carboxylic acid. acs.org | Protonation (acidic medium). | Can have issues with regioselectivity. acs.org |
| Photoredox Catalysis | Alkyl halide or other precursor. | Formation of a pyridinium ion. nih.gov | Mild reaction conditions, good functional group tolerance. nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as the modified Kröhnke synthesis, are preferred as they generate fewer waste products. wikipedia.org
Use of Greener Solvents and Catalysts: The use of environmentally benign solvents, such as water or deep eutectic solvents, is encouraged. ijarsct.co.innih.gov Additionally, the use of catalysts, particularly biocatalysts or earth-abundant metal catalysts, can improve the efficiency and sustainability of a synthesis. nih.govrsc.org
Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov
| Green Chemistry Principle | Application in Synthesis | Example |
| Atom Economy | Choosing reactions that maximize the incorporation of starting materials into the product. | Modified Kröhnke Pyridine Synthesis. wikipedia.org |
| Green Solvents/Catalysts | Utilizing less hazardous solvents and efficient, recyclable catalysts. ijarsct.co.innih.gov | Iron-catalyzed cyclization for pyridine synthesis. rsc.org |
| Energy Efficiency | Employing alternative energy sources to reduce energy consumption. ijarsct.co.in | Microwave-assisted synthesis. nih.gov |
| Process Simplification | Combining multiple reaction steps into a single operation. researchgate.net | One-pot multicomponent reactions for pyridine ring formation. nih.gov |
Catalytic Systems and their Recovery (e.g., nanomagnetic catalysts, metal-organic frameworks)
Modern synthetic chemistry emphasizes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. Nanomagnetic catalysts and metal-organic frameworks (MOFs) have emerged as highly effective systems in the synthesis of nicotinonitrile derivatives.
Nanomagnetic Catalysts: These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing layer (e.g., silica, SiO₂) and functionalized with a catalytically active species. researchgate.netresearchgate.net This structure provides high stability, a large surface-to-volume ratio, and most importantly, the ability to be easily recovered from the reaction medium using an external magnet. nih.gov For instance, a novel acidic nanomagnetic catalyst, Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid, has been successfully designed and applied for the preparation of 2-amino-3-cyanopyridine derivatives. researchgate.net Similarly, Fe₃O₄@SiO₂@tosyl-carboxamide has been employed as a magnetic H-bond catalyst in the multi-component synthesis of nicotinonitrile compounds under solvent-free conditions, affording high yields. researchgate.net The straightforward recovery and potential for multiple reuse cycles without significant loss of catalytic activity make these systems economically and environmentally attractive. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions linked by organic ligands. Their tunable pore size, high surface area, and chemical versatility make them excellent candidates for catalysis. nih.gov A nanomagnetic MOF, designated Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been synthesized and used to produce a wide range of nicotinonitrile derivatives through a four-component reaction. This catalyst demonstrated high efficacy under solvent-free conditions, achieving excellent yields (68–90%) in short reaction times (40–60 min). nih.gov The integration of magnetic nanoparticles into the MOF structure facilitates its simple separation and recycling, aligning with the principles of green chemistry. nih.gov
Table 1: Comparison of Modern Catalytic Systems in Nicotinonitrile Synthesis
| Catalyst Type | Example | Key Advantages | Recovery Method | Ref. |
|---|---|---|---|---|
| Nanomagnetic Catalyst | Fe₃O₄@SiO₂@tosyl-carboxamide | High stability, high yields (50-73%), solvent-free conditions | External Magnet | researchgate.net |
| Nanomagnetic MOF | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | High surface area, excellent yields (68-90%), short reaction times | External Magnet | nih.gov |
Solvent-Free Reaction Conditions and Sustainable Media Utilization
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to chemical waste.
Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions is a highly effective green strategy. This approach is often facilitated by the use of heterogeneous catalysts, such as the nanomagnetic systems described previously. researchgate.netresearchgate.netnih.gov The synthesis of nicotinonitriles via multi-component reactions has been successfully performed at elevated temperatures (e.g., 110 °C) without any solvent, leading to high yields and simplified product work-up, as the catalyst can be magnetically separated and the product isolated directly. nih.gov This methodology not only prevents pollution but also often improves reaction rates and yields.
Sustainable Media: When a solvent is necessary, the focus shifts to using environmentally benign options. Water is considered the ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com While many organic compounds have poor solubility in water, certain reactions, particularly those assisted by ultrasound, can be performed efficiently in aqueous media. mdpi.comnih.gov For example, catalyst-free multi-component reactions for synthesizing related heterocyclic compounds have been shown to proceed with high yields (90-97%) in water under ultrasonic irradiation. nih.gov Other research has explored the use of eco-compatible solvents like eucalyptol for the synthesis of nicotinonitrile derivatives. researchgate.net The use of such sustainable media significantly reduces the environmental footprint of the synthetic process.
Microwave-Assisted and Ultrasonic Irradiation Techniques for Enhanced Synthesis
Alternative energy sources like microwave (MW) irradiation and ultrasonic (US) irradiation provide efficient, non-conventional methods for promoting chemical reactions. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rasayanjournal.co.inorientjchem.org
Microwave-Assisted Synthesis: MW irradiation accelerates reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been widely applied to the synthesis of various heterocyclic compounds, including pyridines. nih.govnih.gov For example, the synthesis of 2-amino-3-cyano-pyridines from chalcones and malononitrile has been achieved under solventless microwave-assisted conditions, offering a rapid and eco-friendly alternative to conventional methods that require hours of heating. researchgate.net The benefits include remarkably short reaction times, high yields, and often cleaner reactions with fewer side products. mdpi.comnih.gov
Ultrasonic Irradiation: Sonochemistry utilizes the energy of high-frequency sound waves (ultrasound) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. semanticscholar.org This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates. orientjchem.org Ultrasound has been successfully used to promote the synthesis of various nitrogen-containing heterocycles, often in sustainable solvents like water or ethanol-water mixtures. nih.gov Compared to silent (non-irradiated) conditions, ultrasound-assisted methods consistently demonstrate higher yields in shorter timeframes. nih.govorientjchem.org
The combination of microwave and ultrasound has also been explored, harnessing the synergistic effects of both technologies to overcome limitations and further enhance reaction efficiency. unito.it
Table 2: Comparison of Conventional vs. Alternative Energy Sources for Heterocycle Synthesis
| Synthesis Method | Conditions | Reaction Time | Yield | Ref. |
|---|---|---|---|---|
| Conventional Heating | Reflux in Ethanol | 4 hours | ~80% | nih.gov |
| Microwave Irradiation | Solvent-Free | 5-10 minutes | up to 98% | mdpi.com |
| Ultrasonic Irradiation | Water, 60 °C | 1 hour | 96% | nih.gov |
Atom Economy and Waste Minimization in Synthetic Design
The core principles of green chemistry advocate for designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 6 but 3 Enyl 2 Hydroxynicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics
Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)
No specific 1H, 13C, COSY, HSQC, or HMBC NMR data for 6-But-3-enyl-2-hydroxynicotinonitrile has been reported in the available scientific literature. Such data would be crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule, including the butenyl side chain and the hydroxynicotinonitrile core.
Solid-State NMR for Conformational Insights
There is no available research on the use of solid-state NMR to investigate the conformational properties of this compound in the solid phase. This technique would be instrumental in understanding the molecular packing and any conformational polymorphisms.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
Detailed HRMS data, which would confirm the elemental composition and provide insights into the fragmentation pathways of this compound, is not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Specific IR and Raman spectra for this compound have not been published. These analytical techniques would be essential for confirming the presence of key functional groups such as the hydroxyl (-OH), nitrile (-C≡N), and the carbon-carbon double bond (C=C) in the butenyl chain through their characteristic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
There is no published UV-Vis spectroscopic data for this compound. This information would be necessary to characterize the electronic transitions and identify the chromophores within the molecule.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
No crystallographic data, including single-crystal X-ray diffraction analysis, is available for this compound. Such data would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for investigating the three-dimensional structure of chiral molecules. The fundamental principle of these methods is the differential absorption of left- and right-circularly polarized light by a molecule that is not superimposable on its mirror image (i.e., a chiral molecule). encyclopedia.pubThis differential absorption, known as the CD effect, provides unique information about the molecule's absolute configuration and conformation.
A molecule's ability to exhibit a CD spectrum is entirely dependent on it possessing chirality. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different atoms or groups. Other sources of chirality include axial, planar, or helical asymmetry.
An examination of the molecular structure of this compound indicates that it is an achiral molecule. It does not possess any stereocenters or other elements of chirality. As detailed in the table below, no carbon atom within the structure is bonded to four distinct substituent groups. The molecule has a plane of symmetry that passes through the pyridine (B92270) ring.
| Structural Feature | Analysis of Chirality |
| Pyridine Ring | The substituted pyridine ring is planar and inherently symmetrical. |
| Butenyl Side Chain | No carbon atom in the C4H7 side chain is asymmetrically substituted. Each sp3-hybridized carbon is bonded to at least two hydrogen atoms, and the sp2-hybridized carbons of the double bond do not constitute a stereocenter in this context. |
| Overall Molecular Symmetry | The molecule possesses a plane of symmetry, making it superimposable on its mirror image. |
| Conclusion | The molecule is achiral . |
Since this compound is achiral, it does not differentially absorb left- and right-circularly polarized light and, therefore, does not produce an Electronic Circular Dichroism signal. Consequently, the use of ECD for its stereochemical analysis is not applicable.
Tautomerism and Equilibrium Studies of 2 Hydroxynicotinonitrile Derivatives
Investigation of Prototropic Tautomerism in the 2-Hydroxynicotinonitrile Scaffold (Lactim-Lactam Equilibrium)
Prototropic tautomerism in the 2-hydroxynicotinonitrile scaffold refers to the reversible migration of a proton between the oxygen and nitrogen atoms of the pyridinone ring. This results in an equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. The lactim form possesses an aromatic pyridine (B92270) ring, while the lactam form has a non-aromatic dihydropyridinone ring.
The relative stability of these two forms is governed by a delicate balance of competing factors. The lactim tautomer benefits from the thermodynamic stability associated with its aromatic system. Conversely, the lactam form contains a strong carbonyl group and an amide functionality, which can also contribute to its stability. In many heterocyclic systems, the lactam form is often the more stable tautomer, despite the loss of aromaticity.
The tautomeric equilibrium constant (KT) is a quantitative measure of the relative amounts of the two tautomers at equilibrium and is defined as the ratio of the concentration of the lactam form to the concentration of the lactim form (KT = [lactam]/[lactim]). A KT value greater than 1 indicates that the lactam form is predominant, while a value less than 1 signifies that the lactim form is more abundant.
Experimental Characterization of Tautomeric Forms via Spectroscopic Techniques (NMR, UV-Vis, IR)
The differentiation and quantification of the lactim and lactam tautomers are commonly achieved through various spectroscopic techniques, each providing unique insights into the molecular structure and electronic properties of the tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the lactim and lactam forms. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the tautomeric state. For instance, the chemical shifts of the protons adjacent to the nitrogen and oxygen atoms will differ significantly between the two forms. In cases of rapid interconversion between tautomers on the NMR timescale, time-averaged signals are observed, and the position of these signals can provide information about the equilibrium position.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the lactim and lactam tautomers are typically distinct. The aromatic lactim form often exhibits absorption at a different wavelength compared to the non-aromatic lactam form. By comparing the UV-Vis spectrum of a tautomeric mixture with the spectra of "fixed" derivatives (where the proton is replaced by a group that prevents tautomerization, such as a methyl group), it is possible to determine the ratio of the two tautomers in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1690 cm-1. The lactim form, on the other hand, will show a characteristic O-H stretching vibration. The presence and intensity of these bands can be used to infer the predominant tautomeric form.
Due to the lack of specific experimental data for 6-But-3-enyl-2-hydroxynicotinonitrile, the following table presents hypothetical, yet plausible, spectroscopic data that would be expected for its lactim and lactam forms based on known trends for similar structures.
| Spectroscopic Technique | Lactim Form (2-hydroxy) | Lactam Form (2-oxo) |
| 1H NMR (δ, ppm) | ~8.0-8.2 (H4), ~7.0-7.2 (H5) | ~7.5-7.7 (H4), ~6.5-6.7 (H5) |
| 13C NMR (δ, ppm) | ~160-165 (C2-OH), ~115-120 (CN) | ~175-180 (C2=O), ~115-120 (CN) |
| UV-Vis (λmax, nm) | ~280-290 | ~310-320 |
| IR (cm-1) | ~3400-3600 (O-H stretch) | ~1650-1690 (C=O stretch) |
Influence of the 6-But-3-enyl Substituent on Tautomeric Preferences and Equilibria
The nature of the substituent at the 6-position of the 2-hydroxynicotinonitrile ring can significantly influence the position of the lactim-lactam equilibrium. Substituents can exert both electronic and steric effects.
The 6-but-3-enyl group is an alkyl chain with a terminal double bond. Electronically, alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating character can influence the electron density within the pyridine ring and, consequently, the relative stabilities of the tautomers. An increase in electron density in the ring may slightly favor the lactam form.
Steric effects of the 6-but-3-enyl group are also a consideration. A bulky substituent at the 6-position could potentially destabilize the planar lactim form, thereby shifting the equilibrium towards the lactam tautomer. However, the flexibility of the butenyl chain might mitigate severe steric hindrance. The presence of the double bond in the butenyl chain is not expected to have a strong electronic influence on the pyridine ring due to the separation by two sigma bonds.
Solvatochromic Effects on Tautomeric Equilibria and Interconversion Rates
The solvent in which the compound is dissolved plays a crucial role in determining the position of the tautomeric equilibrium. This phenomenon, known as solvatochromism, arises from the differential solvation of the two tautomers. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar tautomer.
The lactam form of 2-hydroxynicotinonitrile derivatives is generally more polar than the lactim form due to the presence of the carbonyl group. Therefore, in polar protic solvents such as water and alcohols, the lactam tautomer is expected to be preferentially stabilized through hydrogen bonding, shifting the equilibrium in its favor. In contrast, non-polar, aprotic solvents would be expected to favor the less polar lactim form.
The following table illustrates the hypothetical effect of solvent polarity on the tautomeric equilibrium constant (KT) for this compound.
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Hypothetical KT ([lactam]/[lactim]) |
| Dioxane | 2.2 | Lactim | < 1 |
| Chloroform | 4.8 | Lactim/Lactam mixture | ~ 1 |
| Ethanol | 24.6 | Lactam | > 1 |
| Water | 80.1 | Lactam | >> 1 |
The solvent can also influence the rate of interconversion between the tautomers. Protic solvents can facilitate proton transfer through hydrogen-bonded networks, thereby increasing the rate of tautomerization.
Temperature-Dependent Tautomeric Studies
The position of the tautomeric equilibrium is also dependent on temperature. The relationship between the equilibrium constant (KT) and temperature is described by the van't Hoff equation. By studying the equilibrium at different temperatures, it is possible to determine the thermodynamic parameters of the tautomerization process, namely the enthalpy change (ΔH°) and the entropy change (ΔS°).
Generally, an increase in temperature will favor the formation of the less stable tautomer. If the conversion from the lactim to the lactam form is an exothermic process (ΔH° < 0), then an increase in temperature will shift the equilibrium towards the lactim form. Conversely, if the process is endothermic (ΔH° > 0), a higher temperature will favor the lactam form. Temperature-dependent NMR or UV-Vis spectroscopy can be employed to monitor these changes in the tautomeric equilibrium.
Computational Chemistry and Theoretical Investigations of 6 but 3 Enyl 2 Hydroxynicotinonitrile
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Profiles
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for the investigation of medium-sized organic molecules like 6-But-3-enyl-2-hydroxynicotinonitrile. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and energetic profiles, which are fundamental to understanding the compound's stability and reactivity.
The 2-hydroxynicotinonitrile scaffold of the target molecule can exist in two primary tautomeric forms: the enol (2-hydroxy) form and the keto (2-oxo) form. The equilibrium between these tautomers is a critical aspect of the molecule's chemistry, as it can significantly influence its physical, chemical, and biological properties. DFT calculations are particularly adept at predicting the relative stabilities of these tautomers.
Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have shown that in the gas phase, the enol (hydroxy) form is generally more stable by a small margin. nih.govwayne.edu However, the relative stability is highly sensitive to the surrounding environment. In polar solvents, the keto (pyridone) form is often favored due to its larger dipole moment, which leads to stronger solute-solvent interactions. wuxibiology.com
For this compound, we can anticipate a similar trend. DFT calculations, employing a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)), can be used to compute the Gibbs free energies of both the enol and keto tautomers in the gas phase and in various solvents using implicit solvation models like the Polarizable Continuum Model (PCM). d-nb.info
Table 1: Predicted Relative Gibbs Free Energies (ΔG, kcal/mol) of Tautomers of a Model 2-Hydroxynicotinonitrile System at 298.15 K This table presents hypothetical data for illustrative purposes, based on trends observed for similar compounds.
| Tautomer | Gas Phase (ΔG) | Water (ΔG) | Chloroform (ΔG) |
|---|---|---|---|
| 2-hydroxy (enol) | 0.00 | 2.50 | 0.80 |
The results of such calculations would likely indicate that while the 2-hydroxy tautomer is slightly more stable in the gas phase, the 2-oxo tautomer becomes the dominant species in polar solvents like water. The but-3-enyl substituent at the 6-position is not expected to dramatically alter this fundamental tautomeric equilibrium, although it may introduce subtle electronic effects that could be quantified through detailed DFT analysis.
A conformational analysis can be performed by systematically rotating the single bonds within the but-3-enyl group and calculating the corresponding energy profile using DFT. This process, often referred to as a potential energy surface (PES) scan, helps to identify the low-energy conformers (local minima) and the transition states connecting them. For substituted pyridine (B92270) and dihydropyridine systems, computational methods have been successfully used to determine the preferred orientation of substituents. researchgate.net
The key dihedral angles to consider for the but-3-enyl side chain are C5-C6-C1'-C2' and C6-C1'-C2'-C3'. By performing relaxed scans of these dihedral angles, a comprehensive picture of the conformational landscape can be obtained. The results would likely show several stable conformers with relatively small energy differences, indicating that the side chain is likely to be flexible at room temperature.
Advanced Quantum Chemical Methods for Electronic Structure and Reactivity Predictions
While DFT is a versatile tool, more advanced quantum chemical methods can provide even higher accuracy for electronic structure and reactivity predictions, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer a more rigorous treatment of electron correlation, which is important for accurately predicting reaction barriers and non-covalent interactions. d-nb.info
These methods can be employed to calculate key electronic properties of this compound, such as:
Ionization Potential and Electron Affinity: These properties are related to the molecule's ability to donate or accept electrons, respectively, and are crucial for understanding its behavior in redox reactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in chemical reactions. Analysis of their energies and spatial distributions can provide insights into the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Electronic Properties of this compound Calculated with Advanced Quantum Chemical Methods This table presents hypothetical data for illustrative purposes.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 7.8 eV |
These advanced calculations would provide a deeper understanding of the electronic nature of the molecule and its propensity to engage in various chemical transformations.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. frontiersin.orgescholarship.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic context.
For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating its movement over a period of nanoseconds. Such simulations can be used to:
Sample Conformational Space: MD simulations can overcome energy barriers and explore a wider range of conformations than static calculations, providing a more complete picture of the conformational landscape of the flexible but-3-enyl side chain.
Analyze Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute, providing insights into hydration patterns and the influence of the solvent on the molecule's structure and dynamics.
Study Dynamic Properties: Time-dependent properties, such as vibrational motion and rotational dynamics of the side chain, can be analyzed from the MD trajectory.
MD simulations on nicotinamide-based derivatives have been successfully used to study their binding and stability within biological targets, demonstrating the power of this technique in understanding molecular interactions. mdpi.com
Theoretical Studies on Reaction Pathways and Transition States pertinent to Synthesis and Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying key intermediates, and locating transition states. This information is invaluable for optimizing existing synthetic routes and designing new ones. For this compound, theoretical studies can be applied to investigate various aspects of its synthesis and potential chemical transformations.
For instance, the synthesis of substituted nicotinonitriles often involves cyclization reactions. researchgate.net DFT calculations can be used to model the reaction pathway of such a cyclization, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. Theoretical studies have been successfully applied to understand the reaction mechanisms of cycloaddition reactions for the synthesis of nicotine (B1678760) analogues. chemrxiv.org
Furthermore, the reactivity of the but-3-enyl side chain (e.g., in addition reactions) or the pyridine ring (e.g., in electrophilic or nucleophilic substitution) can be explored computationally. By modeling the approach of a reagent and mapping the potential energy surface, the most likely reaction pathways and the structures of the corresponding transition states can be determined.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters with a good degree of accuracy, which can be invaluable for the interpretation of experimental spectra and the confirmation of molecular structures. schrodinger.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can be employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predicted chemical shifts can be compared with experimental data to aid in the assignment of peaks and to confirm the predicted lowest-energy conformer and tautomer.
IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes associated with specific functional groups, such as the C≡N stretch, the O-H or N-H stretch (depending on the tautomer), and the C=C stretch of the butenyl group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov The predicted λmax values can be compared with experimental data to understand the electronic transitions occurring within the molecule.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C≡N) | 118.5 ppm | 119.2 ppm |
| ¹H NMR (vinyl H) | 5.8 ppm | 5.9 ppm |
| IR (C≡N stretch) | 2230 cm⁻¹ | 2225 cm⁻¹ |
The close agreement between predicted and experimental spectroscopic data would provide strong evidence for the accuracy of the computational model and the elucidated molecular structure.
Reactivity and Chemical Transformations of 6 but 3 Enyl 2 Hydroxynicotinonitrile
Transformations Involving the Hydroxyl Group
The hydroxyl group of the 2-hydroxypyridine ring is a key site for various chemical modifications, including alkylation and acylation. The tautomeric nature of the ring system, however, introduces the challenge of regioselectivity, as reactions can occur at either the oxygen or the nitrogen atom of the pyridone tautomer.
Alkylation and acylation are fundamental transformations for modifying the properties of 6-But-3-enyl-2-hydroxynicotinonitrile. These reactions typically involve the reaction of the hydroxyl group with electrophilic reagents such as alkyl halides or acyl chlorides.
Alkylation: The introduction of an alkyl group onto the 2-hydroxypyridine ring can proceed via either O-alkylation to yield a 2-alkoxypyridine or N-alkylation to form an N-alkyl-2-pyridone. The outcome of this competitive reaction is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the nature of the alkylating agent play a crucial role in determining the regioselectivity. For instance, the use of a strong base in a polar aprotic solvent often favors N-alkylation, while silver salts in a nonpolar solvent can promote O-alkylation.
Acylation: Similar to alkylation, acylation of the hydroxyl group can lead to the formation of an O-acylated product, a 2-acyloxypyridine. This reaction is typically carried out using an acyl halide or anhydride in the presence of a base to neutralize the acid byproduct. The resulting ester can serve as a protective group or be a precursor for further synthetic manipulations.
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl halide (e.g., CH₃I) | 2-Alkoxypyridine or N-Alkyl-2-pyridone |
| Acylation | Acyl chloride (e.g., CH₃COCl) | 2-Acyloxypyridine |
The tautomerism between the 2-hydroxypyridine and 2-pyridone forms is central to understanding the regioselectivity of derivatization. The 2-pyridone tautomer possesses two nucleophilic centers: the oxygen and the nitrogen atoms. The choice of reaction conditions can be strategically employed to favor derivatization at one site over the other.
Generally, reactions that are kinetically controlled, often at lower temperatures with less reactive electrophiles, tend to favor O-alkylation or O-acylation. Conversely, thermodynamically controlled reactions, typically at higher temperatures, often lead to the more stable N-alkylated product. The hardness or softness of the electrophile and nucleophile (HSAB theory) can also be a determining factor. The nitrogen atom is a softer nucleophile, and thus reacts preferentially with softer electrophiles, while the harder oxygen atom reacts more readily with harder electrophiles.
Several studies have focused on achieving high regioselectivity in the alkylation of 2-pyridone systems. researchgate.netmdpi.com For example, a mild and regioselective N-alkylation of 2-pyridones has been developed using water as a solvent, which demonstrates high selectivity for N-alkylation with a variety of alkyl halides. researchgate.net Another approach utilizes microwave irradiation in multicomponent reactions to achieve specific N-substitution of 2-pyridones without concomitant O-substitution. mdpi.com
| Condition | Favored Product | Rationale |
| Low Temperature, Weak Base | O-Alkylation/Acylation | Kinetic control |
| High Temperature, Strong Base | N-Alkylation | Thermodynamic control |
| Hard Electrophile | O-Alkylation/Acylation | HSAB principle |
| Soft Electrophile | N-Alkylation | HSAB principle |
Chemical Modifications of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids and amines. It can also participate in cyclization reactions to construct fused heterocyclic systems.
The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-But-3-enyl-2-hydroxy-nicotinic acid. This transformation can be achieved under either acidic or basic conditions. lumenlearning.compressbooks.publibretexts.orgopenstax.orgorganic-synthesis.com
Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by nucleophilic attack by water. The intermediate imidic acid then tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid. pressbooks.pub
Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form an iminate anion. Protonation of this intermediate gives a hydroxy imine, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, provides the carboxylic acid. libretexts.orgopenstax.org
The nitrile group can be reduced to a primary amine, yielding (6-But-3-enyl-2-hydroxy-pyridin-3-yl)methanamine. This transformation is a valuable method for introducing an aminomethyl group into the pyridine (B92270) ring. Several reducing agents can be employed for this purpose. nih.govorganic-chemistry.orggoogle.comresearchgate.net
Catalytic Hydrogenation: This is a common method for the reduction of nitriles. It typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is often carried out under pressure and at elevated temperatures.
Chemical Reduction: A variety of chemical reducing agents can also effect the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. researchgate.net Other borane-based reagents, such as diisopropylaminoborane, have also been shown to be effective for this transformation. nih.govorganic-chemistry.org
| Reducing Agent | Product |
| H₂/Raney Ni or Pd/C | Primary Amine |
| LiAlH₄ | Primary Amine |
| Diisopropylaminoborane | Primary Amine |
The presence of the nitrile group in conjunction with the butenyl side chain and the reactive pyridine ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. While specific examples for this compound are not extensively documented, the general reactivity patterns of related compounds suggest potential pathways.
For instance, under certain conditions, the butenyl chain could potentially undergo an intramolecular cyclization onto the pyridine ring or the nitrile group. Acid-catalyzed cyclization could lead to the formation of a new carbocyclic or heterocyclic ring fused to the pyridine core. Radical-initiated cyclizations are also a possibility. Furthermore, the nitrile group itself can participate in cyclization reactions with adjacent functional groups that could be introduced onto the pyridine ring, leading to the synthesis of various fused pyridopyrimidine or pyridopyrazine derivatives. The specific outcomes of such reactions would be highly dependent on the reaction conditions and the catalysts employed.
Reactions of the But-3-enyl Olefinic Moiety
The terminal double bond of the but-3-enyl substituent is susceptible to a variety of reactions typical of alkenes, including cycloadditions and additions across the double bond. Furthermore, this olefinic group introduces the potential for polymerization.
The presence of both a dienophile (the but-3-enyl chain) and a potential diene (the pyridine ring, particularly in its less aromatic 2-pyridone form) within the same molecule opens up the possibility of intramolecular cycloaddition reactions.
Intramolecular Diels-Alder Reaction: The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of polycyclic systems. In the case of this compound, the pyridine ring can act as a diene and the butenyl group as the dienophile. Such reactions are often thermally induced and lead to the formation of fused ring systems. For related systems, such as 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, thermally induced intramolecular Diels-Alder reactions with inverse electron demand have been shown to afford fused benzonitriles youtube.com. The entropic advantage of an intramolecular process can facilitate these cyclizations under milder conditions than their intermolecular counterparts nih.gov. The feasibility of this reaction for the title compound would depend on the thermal stability of the starting material and the conformational flexibility of the butenyl chain to achieve the necessary transition state geometry.
Intermolecular Cycloaddition Reactions: The but-3-enyl group can also participate in intermolecular cycloaddition reactions with suitable dienes. For instance, in the presence of an external diene, a standard Diels-Alder reaction could lead to the formation of a cyclohexene ring appended to the pyridine core. Conversely, the 2-pyridone tautomer could react as a diene with an external dienophile.
Photochemical Cycloadditions: Photochemical conditions can promote [2+2] cycloadditions between the olefinic moiety and other unsaturated systems. Studies on 6-alkenyl-2,3-dihydro-4-pyridones have demonstrated the feasibility of intramolecular [2+2] photochemical cycloadditions, leading to the formation of tricyclic systems researchgate.net. This suggests that under photochemical irradiation, this compound could potentially undergo a similar intramolecular cyclization to form a cyclobutane ring fused to the pyridine core. Intermolecular photo-[4+4]-cycloadditions have also been observed with 2-pyridone mixtures, yielding complex tricyclic products mdpi.com.
| Cycloaddition Type | Reacting Moieties | Potential Product | Conditions |
| Intramolecular [4+2] Diels-Alder | Pyridine ring (diene) and Butenyl group (dienophile) | Fused polycyclic system | Thermal |
| Intermolecular [4+2] Diels-Alder | Butenyl group with external diene | Cyclohexene-substituted pyridine | Thermal |
| Intramolecular [2+2] Photocycloaddition | Butenyl group and Pyridine C=C bond | Fused cyclobutane ring system | Photochemical |
| Intermolecular [4+4] Photocycloaddition | Two molecules of the 2-pyridone tautomer | Tricyclic dimer | Photochemical |
The terminal double bond of the but-3-enyl group is expected to undergo a variety of well-established addition reactions.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, which would convert the but-3-enyl group into a 4-hydroxybutyl substituent. The reaction proceeds via a syn-addition of borane to the alkene, followed by oxidation with hydrogen peroxide in a basic medium nih.govacs.orgnih.gov. This transformation would yield 2-hydroxy-6-(4-hydroxybutyl)nicotinonitrile.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 2-hydroxy-6-(oxiran-2-ylethyl)nicotinonitrile. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups. For instance, ring-opening of epoxides with reagents like pyridine/HF can introduce fluorine atoms researchgate.net.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of the corresponding 3,4-dihalobutyl derivative.
Hydrogenation: Catalytic hydrogenation of the but-3-enyl group, for example using hydrogen gas and a palladium on carbon (Pd/C) catalyst, would saturate the double bond to give 6-butyl-2-hydroxynicotinonitrile.
| Reaction | Reagents | Product Functional Group |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary alcohol |
| Epoxidation | m-CPBA | Epoxide |
| Bromination | Br₂ | Vicinal dibromide |
| Hydrogenation | H₂, Pd/C | Alkane |
The but-3-enyl group, being an olefin, can potentially undergo polymerization or oligomerization under suitable conditions.
Radical Polymerization: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the butenyl group could undergo chain-growth polymerization researchgate.netrsc.org. This would lead to a polymer with a poly(ethylene) backbone and pendant 2-hydroxy-3-cyanopyridin-6-yl groups. The reactivity of the monomer in radical polymerization can be influenced by the electronic nature of the substituent on the double bond mit.edu.
Cationic Polymerization: Cationic polymerization is another possibility, typically initiated by strong acids or Lewis acids researchgate.net. This method is generally effective for alkenes with electron-donating substituents that can stabilize the resulting carbocationic intermediate. The pyridine ring, depending on its protonation state, could influence the feasibility of this process.
Anionic Polymerization: While less common for simple alkenes, anionic polymerization could be considered, especially given the presence of the electron-withdrawing cyano and pyridine functionalities which might stabilize an anionic intermediate.
The polymerization of related cyanopyridines has been studied, indicating that the nitrile group itself can participate in polymerization to form conjugated polymers with a –(C=N)– backbone . However, the presence of the more reactive butenyl group would likely favor polymerization through the olefinic moiety under typical radical or cationic conditions.
Functionalization of the Pyridine Ring System
The pyridine ring of this compound, with its specific substitution pattern, offers several avenues for further functionalization. The 2-hydroxy group strongly favors the 2-pyridone tautomer, which impacts the aromaticity and directs the regioselectivity of substitution reactions.
Direct C-H functionalization is a powerful, atom-economical method for modifying aromatic and heteroaromatic rings.
Alkylation and Arylation: The C-H bonds of the pyridine ring can be targeted for direct coupling reactions, often catalyzed by transition metals. For 2-pyridone derivatives, C-H functionalization can be directed to various positions depending on the reaction conditions and directing groups. Rhodium(I)-catalyzed direct arylation of 2-pyridones at the C6-position with aryl carboxylic acids has been reported. While the C6 position in the title compound is already substituted, this highlights the reactivity of the 2-pyridone system. Functionalization at other positions, such as C3 or C5, is also possible. For instance, iron-catalyzed direct C-3 arylation of N-alkyl-2-pyridones has been achieved researchgate.net. The directing effect of the existing substituents (the butenyl, hydroxyl/pyridone, and cyano groups) would play a crucial role in determining the site of C-H activation. Palladium-catalyzed direct arylation of pyridine N-oxides occurs with high selectivity for the 2-position, suggesting that modification of the pyridine nitrogen could be a strategy to control the regioselectivity of C-H functionalization.
| Reaction Type | Catalyst/Reagents | Potential Position of Functionalization |
| Direct Arylation | Rh(I) or Pd(II) complexes, Aryl source | C3 or C5 |
| Direct Alkenylation | Pd(II) complexes, Alkene | C3 or C5 |
Electrophilic Aromatic Substitution: The 2-pyridone tautomer is an electron-rich heterocycle, making it more susceptible to electrophilic aromatic substitution than pyridine itself. The pyridone oxygen acts as an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The combined effect of these groups, along with the C6-butenyl group, would likely direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is already occupied by the cyano group. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Nitration: Aromatic nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. For the title compound, this reaction would be expected to yield 6-but-3-enyl-2-hydroxy-5-nitronicotinonitrile. The reaction conditions would need to be carefully controlled to avoid oxidation of the butenyl side chain.
Halogenation: Electrophilic halogenation, for instance with Br₂ and a Lewis acid catalyst, would also be expected to occur at the C5 position to give 5-bromo-6-but-3-enyl-2-hydroxynicotinonitrile.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the pyridine ring typically requires a good leaving group (such as a halide) and the presence of electron-withdrawing groups at positions ortho or para to the leaving group. The 2-hydroxy group in the title compound is a poor leaving group. Therefore, for SNAᵣ to occur at the C2 position, the hydroxyl group would first need to be converted into a better leaving group, for example, a triflate or a halide. If 6-but-3-enyl-2-chloronicotinonitrile were prepared, the chlorine atom at C2 would be activated towards nucleophilic displacement by the ortho-cyano group and the para-nitrogen atom. This would allow for the introduction of a variety of nucleophiles at this position.
Advanced Applications and Research Directions Non Clinical
6-But-3-enyl-2-hydroxynicotinonitrile as a Precursor and Versatile Synthetic Building Block in Complex Molecule Synthesis
The structure of this compound offers multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecular architectures. The nicotinonitrile core itself is a common starting point for constructing fused heterocyclic systems with diverse biological activities. researchgate.netresearchgate.net The inherent reactivity of the nitrile group, the hydroxylated pyridine (B92270) ring, and the terminal alkene of the butenyl chain can be selectively exploited.
The Nicotinonitrile Core: The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form. This allows for various reactions, including N-alkylation, O-alkylation, and cyclization reactions with bifunctional reagents to build fused ring systems like pyrano[2,3-b]pyridines. researchgate.net
The Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to form amides or carboxylic acids, be reduced to amines, or participate in cycloaddition reactions to form other heterocyclic rings. nih.gov Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring.
The Butenyl Chain: The terminal double bond on the 6-position is a key feature for synthetic diversification. It serves as a handle for a wide range of modern organic transformations, including:
Olefin Metathesis: Ring-closing metathesis (RCM) could be used to form new carbocyclic or heterocyclic rings fused to the pyridine core.
Hydroboration-Oxidation: This reaction can convert the terminal alkene into a primary alcohol, providing a new site for further functionalization.
Epoxidation and Dihydroxylation: These reactions can introduce further oxygenated functionalities, increasing molecular complexity and providing precursors for chiral synthesis.
Click Chemistry: The alkene can be converted to an azide or alkyne, enabling its use in highly efficient click chemistry reactions for linking to other molecules.
This multifunctionality allows this compound to serve as a linchpin in convergent synthetic strategies, where different parts of a target molecule are synthesized separately and then combined.
Design and Synthesis of Functional Materials Incorporating the Nicotinonitrile Core (e.g., luminescent materials, supramolecular assemblies)
The electronic properties of the nicotinonitrile scaffold make it an attractive component for the design of advanced functional materials. The combination of the electron-donating hydroxyl group and the electron-accepting nitrile group creates a "push-pull" system, which is a common design principle for materials with interesting photophysical properties.
Luminescent Materials: Nicotinonitrile derivatives have been successfully designed as multifunctional blue fluorophores for applications in organic light-emitting devices (OLEDs). rsc.org A novel nicotinonitrile derivative, CZN, was developed as a highly efficient blue fluorescent emitter and a host for phosphorescent OLEDs. rsc.org By modifying the this compound molecule, for example by polymerization through the butenyl chain or by attaching other chromophores, it is possible to tune the emission wavelength and quantum efficiency. The nicotinonitrile unit is considered an excellent building block for developing new multifunctional compounds for efficient hybrid white OLEDs (WOLEDs). rsc.org Donor-acceptor configured conjugated polymers centered on a cyanopyridine (nicotinonitrile) scaffold have been synthesized and investigated as prospective blue light emitters for polymer light-emitting diodes (PLEDs). researchgate.net
Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to build large, well-ordered structures. nih.govnso-journal.org The pyridine ring in the nicotinonitrile core can participate in such interactions. The nitrogen atom is a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking. The incorporation of pyridine rings into tricarboxamides has been shown to influence their self-assembly into supramolecular copolymers. nih.gov The this compound molecule could be designed to self-assemble or co-assemble with other molecules to form gels, liquid crystals, or other ordered nanostructures for applications in materials science and drug delivery. nih.gov
Mechanistic Investigations of Biochemical Interactions at a Molecular Level (e.g., enzymatic reactions with similar scaffolds, target interaction mechanisms)
Nicotinonitrile-based structures are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, often through specific and well-defined mechanisms. ekb.egbohrium.com Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.
Target Interaction Mechanisms: The nitrile group is a key pharmacophore that can act as a hydrogen bond acceptor, interacting with residues like threonine in protein binding sites. nih.gov It also contributes to the molecule's polarity and solubility. Nicotinonitrile derivatives have been developed as inhibitors for a range of enzymes, including various kinases (e.g., VEGFR-2, Tyrosine Kinases) and acetylcholinesterase (AChE). ekb.egresearchgate.netnih.gov The mechanism often involves the nicotinonitrile scaffold placing key substituents in optimal positions within the enzyme's active site to achieve high binding affinity. For instance, studies on novel nicotinonitrile derivatives revealed potent inhibition of tyrosine kinase, a key target in cancer therapy, with IC50 values in the nanomolar range. nih.gov
Enzymatic Reactions: The nicotinonitrile scaffold can also be a substrate for certain enzymes. For example, nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. nih.gov The nitrilase-catalyzed conversion of 3-cyanopyridine into nicotinic acid (Vitamin B3) is a biocatalytic process that has gained significant attention. nih.gov This suggests that this compound could potentially be metabolized by similar enzymatic pathways, a factor that is important in understanding its biochemical fate.
Below is a table summarizing the reported inhibitory activities of various functionalized nicotinonitrile derivatives against several enzymes, illustrating the scaffold's potential for molecular interactions.
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Nicotinonitrile-coumarin hybrids | Acetylcholinesterase (AChE) | 13 nM - 25 nM | ekb.eg |
| 3-Cyano-2-substituted pyridine-sulfonamide hybrids | VEGFR-2 | 3.6 µM | ekb.eg |
| Nicotinonitrile derivatives bearing imino moieties | Tyrosine Kinase (TK) | 311 nM - 352 nM | nih.gov |
| Nicotinonitrile-based hybrids | PI3Kδ | 1.7 nM | ekb.eg |
This table is illustrative of the activities of the nicotinonitrile scaffold and not of this compound itself.
Development of Novel Methodologies in Organic Synthesis Facilitated by the Compound's Unique Structure
The unique combination of functional groups in this compound makes it an ideal substrate for developing and showcasing novel synthetic methodologies.
Multi-component Reactions: There is significant interest in the development of efficient, one-pot reactions that can quickly build molecular complexity. Novel nicotinonitrile derivatives have been synthesized in high yields using multi-component reactions under green conditions, for example, using a nanomagnetic metal-organic framework as a recyclable catalyst. nih.govacs.org The structure of this compound could be a target for synthesis via such advanced, environmentally friendly methods.
Cascade Reactions: The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile (under certain conditions) alongside a reactive alkene allows for the design of cascade reactions. A single synthetic operation could trigger a sequence of bond-forming events, rapidly converting the simple starting material into a complex polycyclic structure. The nitrile group itself is known to participate in a variety of thermal or photochemical cascade strategies. nih.gov
Bifunctional Catalysis: The molecule could be used as a ligand in catalysis. The pyridine nitrogen and the hydroxyl group could coordinate to a metal center, while the butenyl chain could be used to anchor the catalyst to a solid support, facilitating its recovery and reuse.
Future Research Perspectives and Identification of Underexplored Reactivity Pathways
While the chemistry of the nicotinonitrile core is well-established, the specific compound this compound represents a largely underexplored area of chemical space. Its unique combination of functional groups opens several avenues for future research.
Exploration of Alkene Reactivity: A primary focus would be the systematic investigation of the butenyl chain's reactivity. Exploring its participation in asymmetric catalysis, tandem reactions like metathesis/cycloaddition, and its use as a polymerizable monomer would be fruitful areas of research.
Synthesis of Novel Bioactive Compounds: The molecule is an ideal starting point for creating libraries of more complex compounds for biological screening. By systematically modifying each of the three functional groups (hydroxyl, nitrile, alkene), it would be possible to conduct structure-activity relationship (SAR) studies to identify new leads for drug discovery. Nicotinonitrile derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. ekb.egnih.gov
Development of Smart Materials: Future work could focus on incorporating this molecule into "smart" materials. For example, polymers derived from it could have environmentally responsive properties. It could also be used as a component in chemical sensors, where binding of an analyte to a receptor attached to the molecule could induce a change in its fluorescent properties.
Mechanistic Probes: The molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) via the hydroxyl or butenyl groups. These tagged versions could then be used as chemical probes to study biological processes or to identify the molecular targets of nicotinonitrile-based drugs.
Q & A
Q. What are the recommended synthesis methods for 6-But-3-enyl-2-hydroxynicotinonitrile in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between nicotinonitrile derivatives and butenyl precursors under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
- Catalyzing the reaction with Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity.
- Monitoring reaction progress via TLC or HPLC to optimize yield and purity .
- Post-synthesis purification via column chromatography or recrystallization. Validate purity using NMR (¹H/¹³C) and mass spectrometry.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture, as hydrolysis can alter functional groups .
- Handling : Use PPE (gloves, lab coats) and respiratory protection (NIOSH-approved P95/P99 filters) to mitigate inhalation risks. Conduct work in a fume hood to limit vapor exposure .
Q. What analytical techniques are most effective for characterizing the purity and structure of 6-But-3-enyl-2-hydroxyniconitrile?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for nitrile carbons) .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3200 cm⁻¹ (O-H stretch).
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time compared to standards.
- Melting Point Analysis : Compare observed values (e.g., ~99°C) to literature data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, reactivity) for this compound?
- Methodological Answer :
- Source Validation : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed journals. Avoid non-peer-reviewed platforms like commercial SDS sheets .
- Experimental Replication : Reproduce synthesis and characterization under standardized conditions. Document deviations (e.g., solvent purity, heating rates) that may explain discrepancies .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets and identify outliers. Consult crystallography data to confirm structural consistency .
Q. What experimental design considerations are critical when studying the reactivity of this compound under varying conditions?
- Methodological Answer :
- Variable Control : Isolate factors like temperature, pH, and solvent polarity. For example, assess hydrolysis rates in aqueous vs. non-polar media.
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress at timed intervals. Plot pseudo-first-order kinetics to derive rate constants .
- Safety Protocols : Pre-screen for hazardous byproducts (e.g., nitriles converting to cyanides) using GC-MS. Implement emergency neutralization protocols for exothermic reactions .
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends. Compare simulated IR spectra with experimental data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
